molecular formula C14H14BrClO3 B12333069 Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-72-3

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B12333069
CAS No.: 1385694-72-3
M. Wt: 345.61 g/mol
InChI Key: FPNIXRNMPVEHLI-UHFFFAOYSA-N
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Description

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the formation of the cyclohexane ring through a series of cyclization reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity to these targets, while the cyclohexane ring provides structural stability. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-Bromo-5-chlorophenyl)acetate: Similar structure but with an acetate group instead of a cyclohexane ring.

    1-(2-Bromo-5-chlorophenyl)-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-N-methylmethanamine: Contains a triazole ring and additional bromine substituent.

Uniqueness

Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of a bromine and chlorine-substituted phenyl ring with a cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1385694-72-3

Molecular Formula

C14H14BrClO3

Molecular Weight

345.61 g/mol

IUPAC Name

methyl 1-(2-bromo-5-chlorophenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C14H14BrClO3/c1-19-13(18)14(6-4-10(17)5-7-14)11-8-9(16)2-3-12(11)15/h2-3,8H,4-7H2,1H3

InChI Key

FPNIXRNMPVEHLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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